molecular formula C14H18N4O B12803911 1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl- CAS No. 104576-61-6

1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl-

Cat. No.: B12803911
CAS No.: 104576-61-6
M. Wt: 258.32 g/mol
InChI Key: LXDKPSYIOMXQOM-UHFFFAOYSA-N
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Description

1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl-: is a heterocyclic compound that belongs to the class of triazines fused with benzimidazole. This compound is characterized by its unique structure, which includes a triazine ring fused to a benzimidazole ring, with additional methyl groups enhancing its chemical properties. It is of interest in various fields due to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The resulting intermediate is then subjected to further methylation using methyl iodide in the presence of a strong base like sodium hydride to obtain the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the triazine or benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazine-benzimidazole derivatives.

    Substitution: Formation of substituted triazine-benzimidazole compounds with various functional groups.

Scientific Research Applications

1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to fit into the active sites of these targets, disrupting normal biochemical pathways. In medicinal applications, this can lead to the inhibition of pathogen growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one: Lacks the additional methyl groups, resulting in different chemical properties.

    2,3-Dihydro-2,2,3-trimethylbenzimidazole: Contains the benzimidazole ring with methyl groups but lacks the triazine ring.

    1,3,5-Triazine: A simpler structure without the benzimidazole fusion.

Uniqueness

1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl- is unique due to its fused ring structure and the presence of multiple methyl groups. These features contribute to its distinct chemical reactivity and potential applications. The combination of triazine and benzimidazole rings provides a versatile scaffold for further functionalization and exploration in various scientific fields.

Properties

CAS No.

104576-61-6

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

2,2,3,8,9-pentamethyl-1H-[1,3,5]triazino[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C14H18N4O/c1-8-6-7-10-11(9(8)2)15-12-16-14(3,4)17(5)13(19)18(10)12/h6-7H,1-5H3,(H,15,16)

InChI Key

LXDKPSYIOMXQOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N3C(=N2)NC(N(C3=O)C)(C)C)C

Origin of Product

United States

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